molecular formula C13H17NO3 B7547875 Methyl (2R)-4-benzylmorpholine-2-carboxylate

Methyl (2R)-4-benzylmorpholine-2-carboxylate

Cat. No.: B7547875
M. Wt: 235.28 g/mol
InChI Key: XXHMAJMVQRTGQE-GFCCVEGCSA-N
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Description

Methyl (2R)-4-benzylmorpholine-2-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-4-benzylmorpholine-2-carboxylate typically involves the reaction of morpholine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-4-benzylmorpholine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The benzyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or thiols.

Scientific Research Applications

Methyl (2R)-4-benzylmorpholine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (2R)-4-benzylmorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Methyl (2R)-4-benzylmorpholine-2-carboxylate can be compared with other morpholine derivatives, such as:

    Methyl (2S)-4-benzylmorpholine-2-carboxylate: This isomer has a different spatial arrangement of atoms, leading to variations in its chemical and biological properties.

    4-Benzylmorpholine: Lacks the carboxylate group, resulting in different reactivity and applications.

    Methyl (2R)-4-phenylmorpholine-2-carboxylate:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (2R)-4-benzylmorpholine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHMAJMVQRTGQE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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